

Comparative Analysis of 1-Phenylcyclopentanecarbaldehyde and a Structural Analog, 1-Phenylcyclobutanecarbaldehyde

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Compound of Interest

Compound Name: 1-Phenylcyclopentanecarbaldehyde

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For researchers, scientists, and professionals in drug development, the rigorous evaluation of chemical compounds is paramount. This guide provides a comparative overview of the experimental data for **1-Phenylcyclopentanecarbaldehyde** and its structurally related alternative, 1-Phenylcyclobutanecarbaldehyde. While comprehensive experimental data for **1-Phenylcyclopentanecarbaldehyde** is not readily available in public databases, this guide compiles the known synthesis protocol and compares it with the available data for the better-documented 1-Phenylcyclobutanecarbaldehyde.

Physicochemical and Spectroscopic Data

A direct comparison of experimental spectroscopic data is hampered by the limited availability of public domain spectra for **1-Phenylcyclopentanecarbaldehyde**. However, based on its structure and data for similar compounds, expected spectral characteristics can be inferred and compared with the documented data for 1-Phenylcyclobutanecarbaldehyde.

Property	1-Phenylcyclopentanecarbaldehyde	1-Phenylcyclobutanecarbaldehyde
Molecular Formula	C ₁₂ H ₁₄ O	C ₁₁ H ₁₂ O
Molecular Weight	174.24 g/mol	160.21 g/mol
CAS Number	21573-69-3[1]	1469-83-6
¹ H NMR (CDCl ₃ , ppm)	Data not available	δ 9.58 (s, 1H, CHO), 7.40-7.20 (m, 5H, Ar-H), 2.80-2.65 (m, 2H, CH ₂), 2.50-2.35 (m, 2H, CH ₂), 2.10-1.90 (m, 2H, CH ₂)
¹³ C NMR (CDCl ₃ , ppm)	Data not available	δ 202.1 (CHO), 141.5 (Ar-C), 128.8 (Ar-CH), 127.2 (Ar-CH), 126.9 (Ar-CH), 58.5 (C-CHO), 31.8 (CH ₂), 18.2 (CH ₂)
IR (cm ⁻¹)	Data not available	~1720 (C=O, aldehyde), ~3060, 3030 (C-H, aromatic), ~2950, 2870 (C-H, aliphatic), ~2820, 2720 (C-H, aldehyde)

Experimental Protocols

Synthesis of 1-Phenylcyclopentanecarbaldehyde

A detailed and verified synthesis protocol for **1-Phenylcyclopentanecarbaldehyde** is available from Organic Syntheses.[2] The multi-step procedure involves the alkylation of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine followed by hydrolysis to yield the target aldehyde.

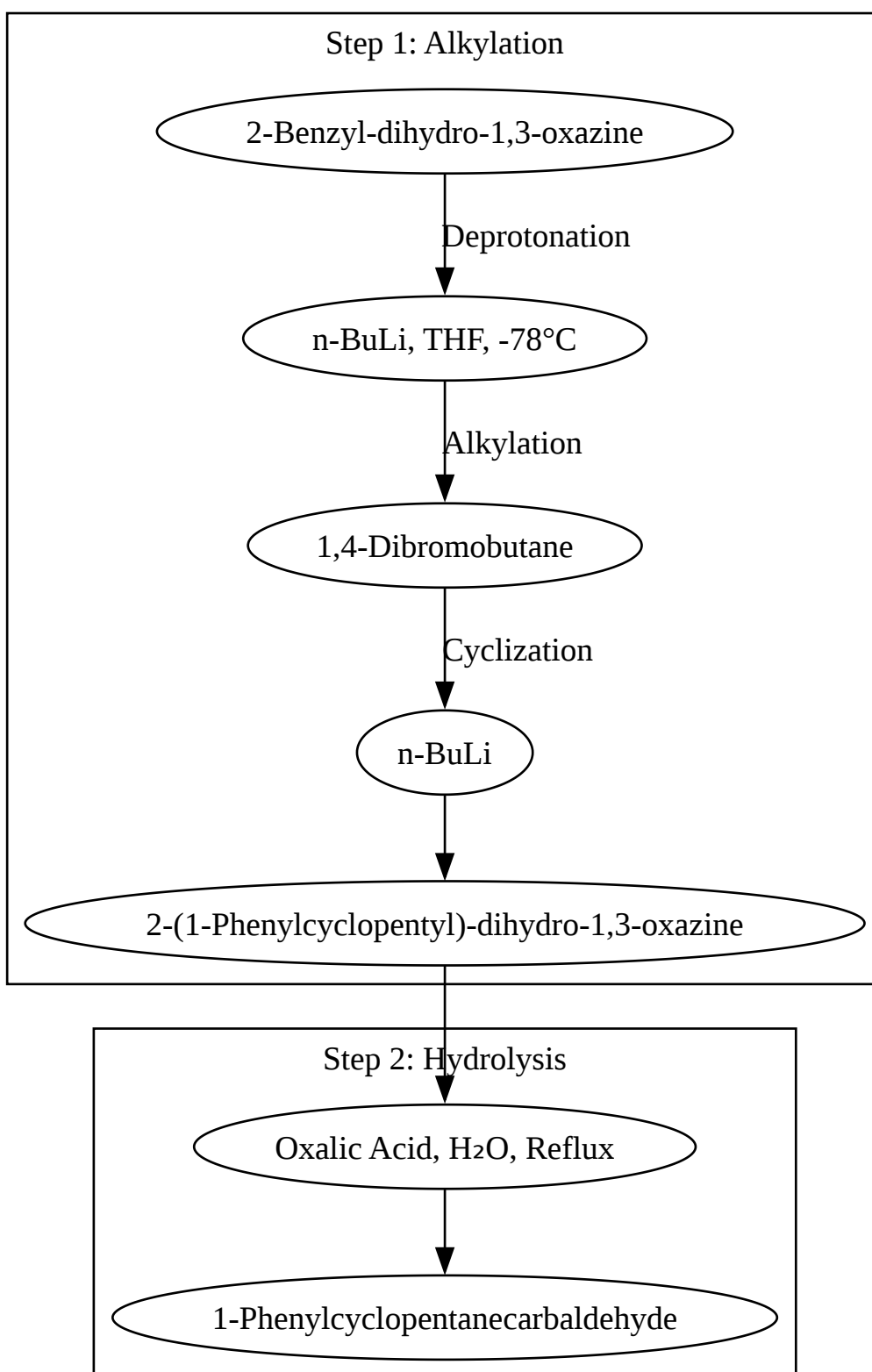
Step 1: Alkylation of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine

- A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine in dry tetrahydrofuran is cooled to -78°C.
- n-Butyllithium in hexane is added dropwise to form the lithiated intermediate.

- 1,4-Dibromobutane is added, and the reaction is stirred at -78°C for 45 minutes.
- An additional equivalent of n-butyllithium is added, and the mixture is stirred for another hour at -78°C before being stored at -20°C overnight.
- The reaction is quenched with ice water, acidified, and the aqueous layer is extracted with ether. The aqueous layer is then made basic and extracted with ether to yield the crude 2-(1-phenylcyclopentyl)-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine.[2]

Step 2: Hydrolysis to **1-Phenylcyclopentanecarbaldehyde**

- The crude product from Step 1 is refluxed with an aqueous solution of oxalic acid dihydrate for 3 hours.[2]
- After cooling, the aldehyde is extracted with petroleum ether.[2]
- The combined organic extracts are washed with saturated sodium hydrogen carbonate solution and dried over anhydrous magnesium sulfate.[2]
- The solvent is removed via rotary evaporation, and the final product is purified by distillation.
[2]



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Synthesis of 1-Phenylcyclobutanecarbaldehyde

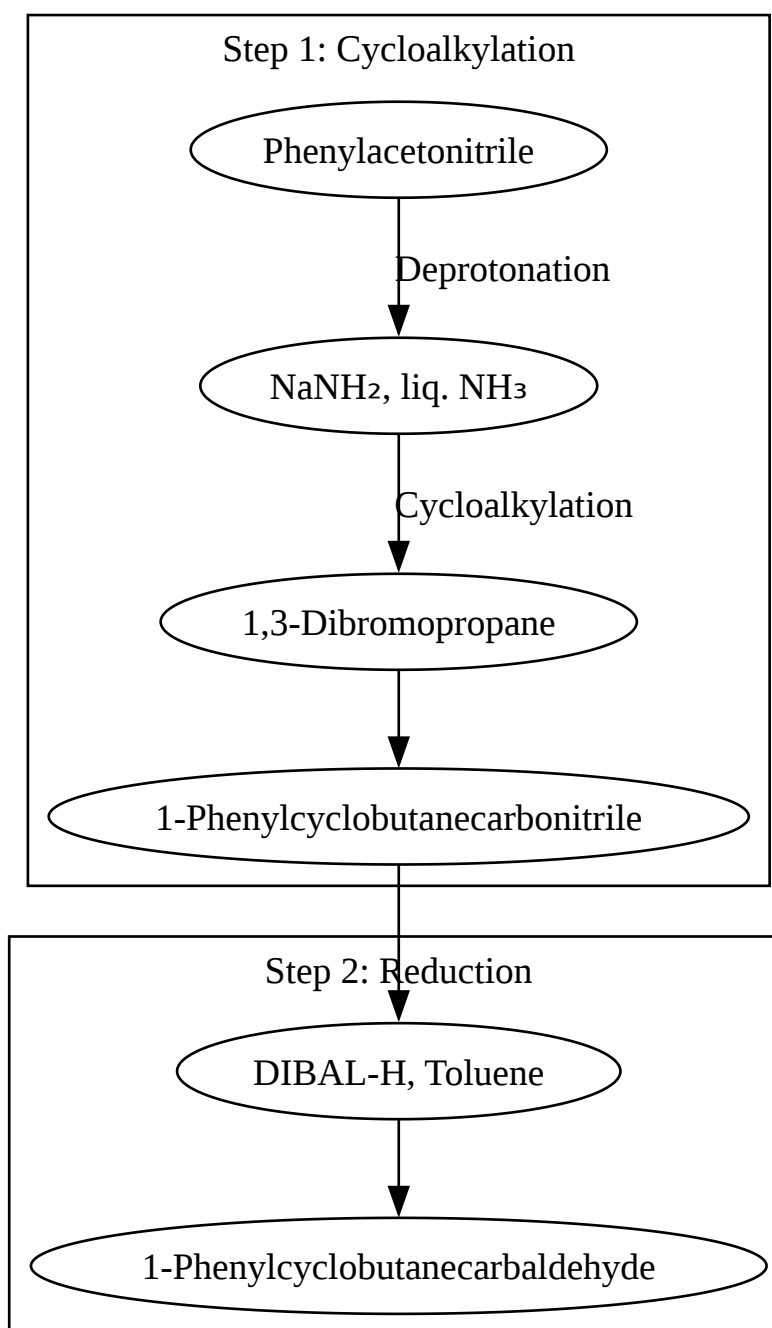
A representative synthesis of 1-phenylcyclobutanecarbaldehyde involves the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form 1-phenylcyclobutanecarbonitrile, followed by reduction to the aldehyde.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

- To a solution of sodium amide in liquid ammonia, phenylacetonitrile is added.
- 1,3-Dibromopropane is then added dropwise to the reaction mixture.
- After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is dried and concentrated, and the resulting 1-phenylcyclobutanecarbonitrile is purified by distillation.

Step 2: Reduction to 1-Phenylcyclobutanecarbaldehyde

- 1-Phenylcyclobutanecarbonitrile is dissolved in a suitable solvent like toluene.
- The solution is cooled, and a reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise.
- The reaction is stirred until completion and then quenched by the addition of an acid.
- The product is extracted, and the organic layer is washed, dried, and concentrated.
- Purification by distillation yields 1-phenylcyclobutanecarbaldehyde.



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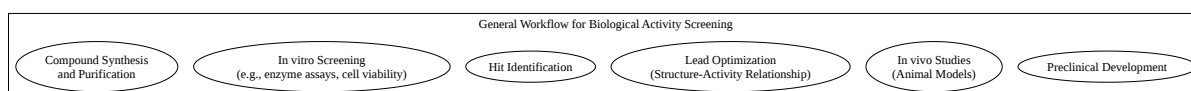
Biological Activity

There is a lack of specific studies on the biological activity of **1-Phenylcyclopentanecarbaldehyde**.

For compounds structurally related to 1-Phenylcyclobutanecarbaldehyde, such as 1-phenylcyclopropane carboxamide derivatives, a range of biological activities have been reported. These include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[3][4] Specifically, certain derivatives have shown effective inhibition of the proliferation of U937, a pro-monocytic, human myeloid leukaemia cell line, without exhibiting cytotoxic activity on these cells.[3][4] This suggests that the phenylcycloalkane scaffold may be a promising starting point for the development of new therapeutic agents. However, direct experimental evidence of the biological activity of 1-phenylcyclobutanecarbaldehyde itself is not extensively documented in publicly available literature.

Signaling Pathway and Experimental Workflow Visualization

As no specific signaling pathways involving these compounds are documented, a generalized workflow for the screening of a novel compound for biological activity is presented below. This workflow outlines the typical progression from synthesis to the identification of a lead compound.



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